2-{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,8-naphthyridine
Description
2-{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring and a naphthyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Properties
Molecular Formula |
C19H17F3N4 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C19H17F3N4/c20-19(21,22)17-12-15(5-9-23-17)26-10-6-13(7-11-26)16-4-3-14-2-1-8-24-18(14)25-16/h1-5,8-9,12-13H,6-7,10-11H2 |
InChI Key |
RYSFKKQEYXFKTH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C4=CC(=NC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring through a nucleophilic substitution reaction.
Piperidine Ring Formation: The pyridine intermediate is then reacted with piperidine under controlled conditions to form the piperidine ring.
Coupling with Naphthyridine: Finally, the piperidine intermediate is coupled with 1,8-naphthyridine using a suitable coupling reagent, such as a palladium catalyst, under inert atmosphere conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the naphthyridine moiety using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,8-naphthyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine and naphthyridine moieties may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- 2-(Pyridin-2-yl)-1,8-naphthyridine
- 1-(Trifluoromethyl)piperidine
Comparison:
- 1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Similar in structure but lacks the naphthyridine moiety, which may result in different biological activities.
- 2-(Pyridin-2-yl)-1,8-naphthyridine: Lacks the piperidine ring, potentially altering its pharmacokinetic properties.
- 1-(Trifluoromethyl)piperidine: Lacks both the pyridine and naphthyridine moieties, making it significantly different in terms of chemical reactivity and biological activity.
The uniqueness of 2-{1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}-1,8-naphthyridine lies in its combined structural features, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
